

Catalytic Routes to 2-Benzoyloxazoles: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: 2-Benzoyloxazole

Cat. No.: B069182

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For researchers, scientists, and professionals in drug development, the synthesis of **2-benzoyloxazole** and its derivatives is of significant interest due to their prevalence in biologically active compounds. This document provides detailed application notes and experimental protocols for various catalytic methods for synthesizing **2-benzoyloxazoles**, with a focus on reproducibility and clarity. The methodologies presented encompass iron-sulfur catalysis, sulfur-mediated oxidative condensation, and activated carbon-catalyzed aerobic oxidation, offering a range of options depending on available starting materials and desired reaction conditions.

Iron/Sulfur-Catalyzed Redox Condensation of o-Nitrophenols with Acetophenones

This method provides a direct route to 2-benzoylbenzoxazoles through a redox condensation reaction. The in-situ generated Fe/S catalyst efficiently facilitates the reaction between o-nitrophenols and acetophenones, with water as the only byproduct.^[1] This approach is notable for its use of readily available starting materials.

Data Presentation

Entry	o-Nitrophenol	Acetophenone	Product	Yield (%)
1	2-Nitrophenol	Acetophenone	Benzoxazol-2-yl(phenyl)methanone	75
2	4-Methyl-2-nitrophenol	Acetophenone	(5-Methylbenzoxazol-2-yl)(phenyl)methanone	80
3	4-Chloro-2-nitrophenol	Acetophenone	(5-Chlorobenzoxazol-2-yl)(phenyl)methanone	82
4	2-Nitrophenol	4'-Methylacetophenone	Benzoxazol-2-yl(p-tolyl)methanone	78
5	2-Nitrophenol	4'-Methoxyacetophenone	Benzoxazol-2-yl(4-methoxyphenyl)methanone	72
6	2-Nitrophenol	4'-Chloroacetophenone	Benzoxazol-2-yl(4-chlorophenyl)methanone	85

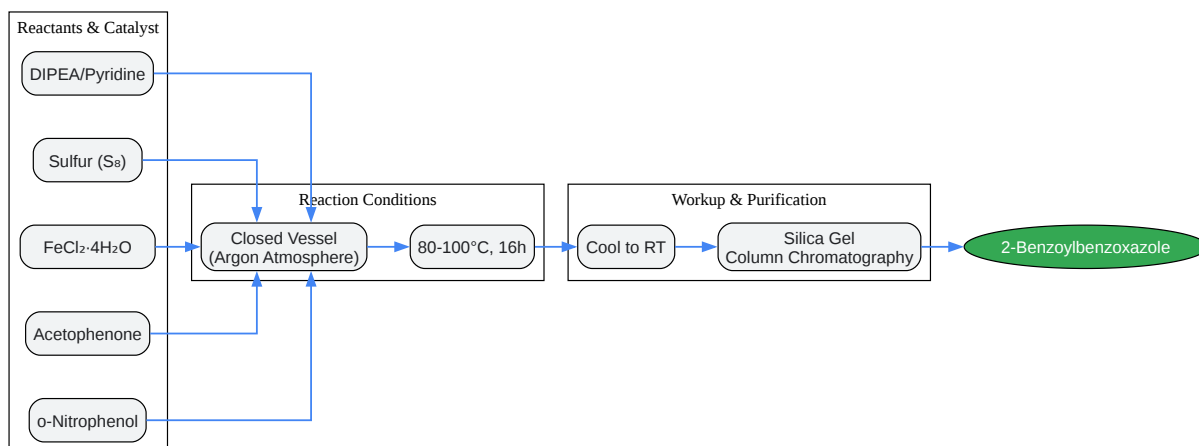
Table 1: Substrate scope and yields for the Fe/S-catalyzed synthesis of 2-benzoylbenzoxazoles.

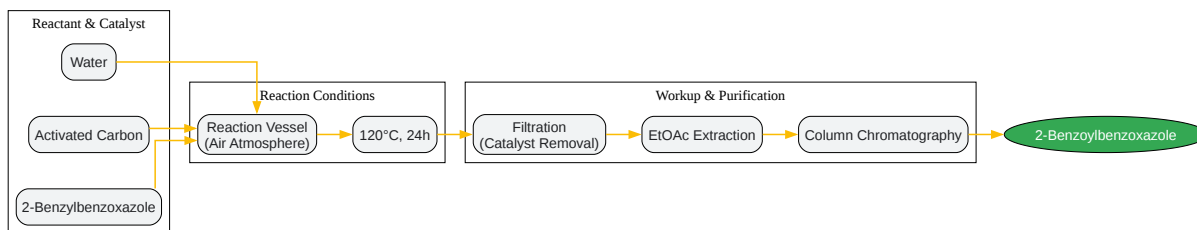
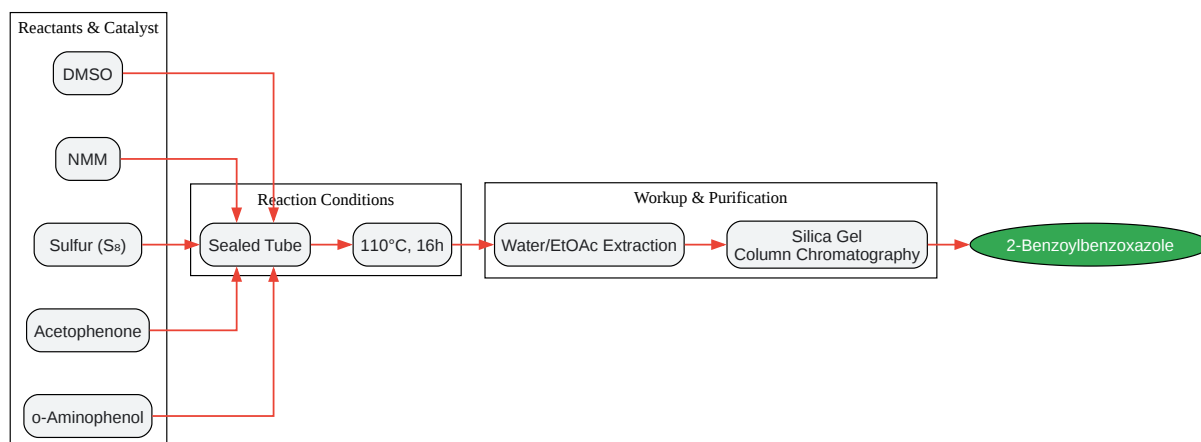
Experimental Protocol

A mixture of the respective o-nitrophenol (1.0 mmol), acetophenone (1.2 mmol), elemental sulfur (1.0 mmol, 32 mg), FeCl₂·4H₂O (0.05 mmol, 10 mg, 5 mol%), and N,N-

diisopropylethylamine (DIPEA) (1.0 mmol, 129 mg) in pyridine (1.0 mmol, 79 mg) is stirred and heated in a closed vessel under an argon atmosphere at 80-100°C for 16 hours. Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to yield the desired 2-benzoylbenzoxazole.

Experimental Workflow





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References

- 1. Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones and methylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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